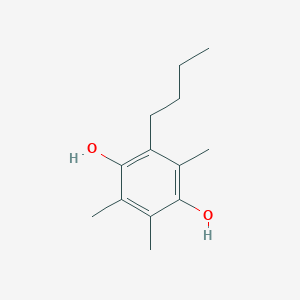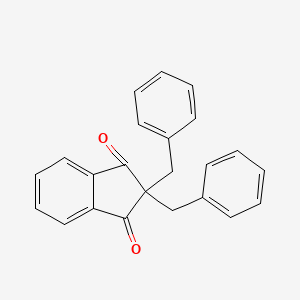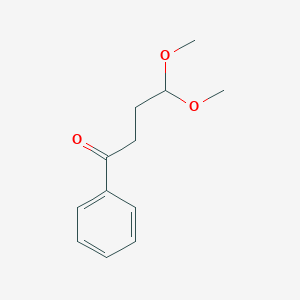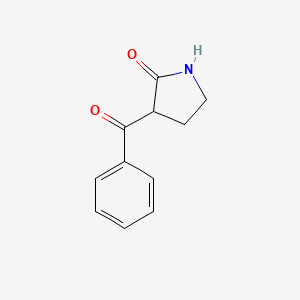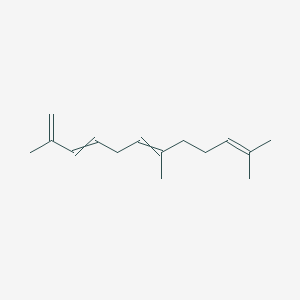
2,7,11-Trimethyldodeca-1,3,6,10-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,11-Trimethyldodeca-1,3,6,10-tetraene, also known as α-farnesene, is a naturally occurring sesquiterpene. It is a hydrocarbon with the molecular formula C15H24 and is commonly found in the essential oils of various plants. This compound is known for its role in the aroma of apples and other fruits, contributing to their characteristic scent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene can be achieved through several methods. One common approach involves the use of isoprene units, which are polymerized to form the sesquiterpene structure. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the polymerization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a widely used method for extracting essential oils, followed by purification processes to isolate the desired compound .
化学反応の分析
Types of Reactions
2,7,11-Trimethyldodeca-1,3,6,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,7,11-Trimethyldodeca-1,3,6,10-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with insect pheromones.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to olfactory receptors in the nasal cavity, triggering a sensory response that contributes to its characteristic aroma.
Pathways Involved: In plants, it is involved in signaling pathways that activate defense responses against herbivores and pathogens.
類似化合物との比較
2,7,11-Trimethyldodeca-1,3,6,10-tetraene can be compared with other similar sesquiterpenes:
α-Farnesene: This isomer has a similar structure but differs in the configuration of its double bonds.
β-Farnesene: Another isomer with a different arrangement of double bonds.
Nerolidol: A related sesquiterpene alcohol with similar biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its distinct applications in various fields.
特性
CAS番号 |
93517-88-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
2,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h6,9-11H,1,7-8,12H2,2-5H3 |
InChIキー |
FNHNUOYRYVDDPW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCC=CC(=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


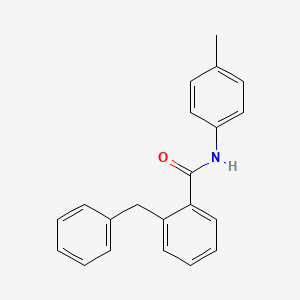

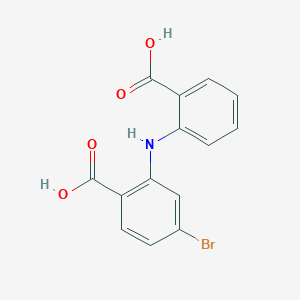
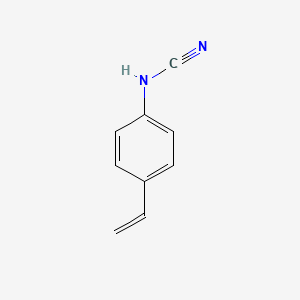
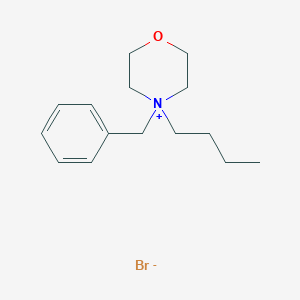
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)
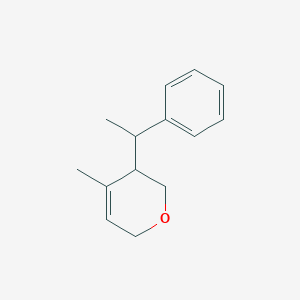
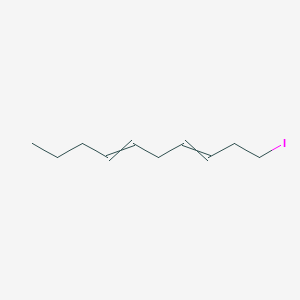
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
